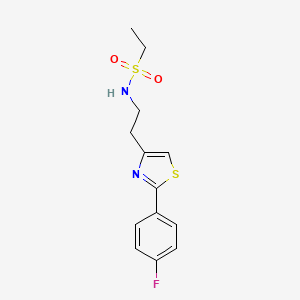![molecular formula C20H23N5O2 B2693468 6-(2,4-Dimethylphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878732-26-4](/img/structure/B2693468.png)
6-(2,4-Dimethylphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazole derivatives are an important class of compounds that exhibit a variety of interesting and useful properties in biological activities . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The compound you mentioned seems to be a complex imidazole derivative with additional purine and phenyl groups, which could potentially influence its properties and biological activities.
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be analyzed using techniques like single-crystal X-ray crystallography, NMR, IR, and mass spectrometry . These techniques can provide information about the compound’s molecular geometry, bond lengths and angles, and the presence of functional groups.Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms . The physical and chemical properties of your compound would likely be influenced by its additional functional groups.科学的研究の応用
Synthesis and Biological Activity
The chemical compound 6-(2,4-Dimethylphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione, while not directly mentioned in the studies reviewed, shares structural similarities with compounds explored for various scientific applications, including synthesis and biological activity evaluation. For instance, a study by Deady et al. (2003) on the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines highlights the importance of structural modification in enhancing biological activities against cancer cell lines. This study exemplifies how derivatives of complex molecules, potentially including the compound of interest, can be synthesized and tested for their efficacy in inhibiting cancer cell growth, with some compounds demonstrating potent cytotoxicity in both in vitro and in vivo models Deady et al., 2003.
Luminescence Sensing
Another application area is the development of materials for luminescence sensing. Shi et al. (2015) synthesized dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks capable of luminescence sensing of benzaldehyde derivatives. These materials show selective sensitivity and could serve as fluorescence sensors, demonstrating how structural components related to the compound can be utilized in the development of novel sensing materials for detecting specific chemicals Shi et al., 2015.
Catalysis and Polymerization
Further, the compound's structural motifs find relevance in catalysis and material synthesis, as evidenced by research on copper-imidazole complexes. Gamez et al. (2001) explored the copper-catalyzed oxidative coupling of 2,6-dimethylphenol to poly(2,6-dimethyl-1,4-phenylene ether), using imidazole ligands to improve catalytic activity. This research underscores the potential of utilizing imidazole and related compounds in catalytic processes to synthesize high-performance engineering plastics Gamez et al., 2001.
作用機序
The mechanism of action of imidazole derivatives can vary widely depending on their structure and the biological target they interact with. Some imidazole derivatives are known to interact with receptors like the α2-adrenoceptor , but the specific mechanism of action for your compound would need to be determined experimentally.
特性
IUPAC Name |
6-(2,4-dimethylphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-7-23-18(26)16-17(22(6)20(23)27)21-19-24(13(4)14(5)25(16)19)15-9-8-11(2)10-12(15)3/h8-10H,7H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWVTVMIBDQODI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2C(=C(N3C4=C(C=C(C=C4)C)C)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,4-Dimethylphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


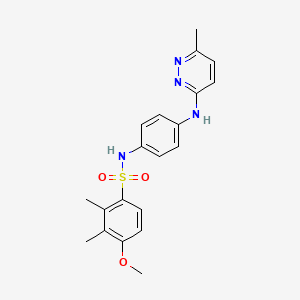


![2-[(4-chlorophenyl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2693393.png)
![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2693394.png)
![2-chloro-5-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2693397.png)
![4,5,6,7,8,9,10,11,12,13-Decahydrocyclododeca[d][1,3]thiazol-2-amine](/img/structure/B2693399.png)
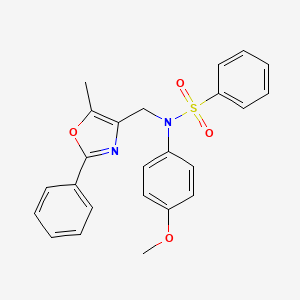
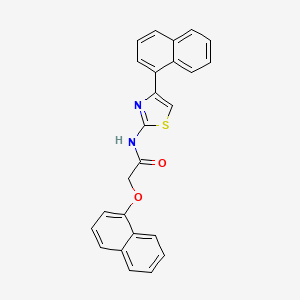

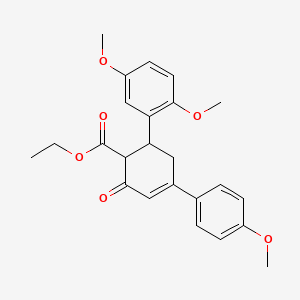
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2693407.png)
